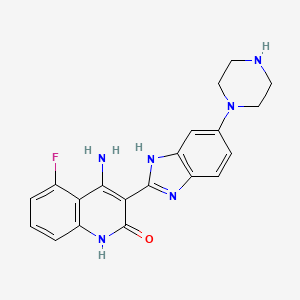

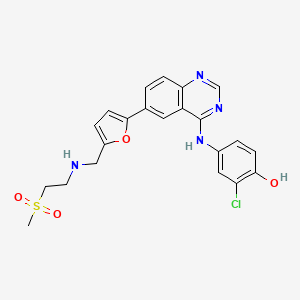

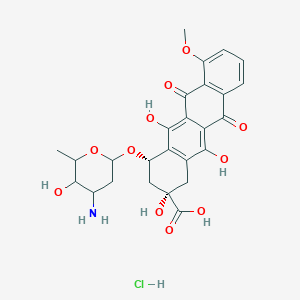

Métabolite M1 de lapatinib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Unii-8PL9cez8WK is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of heterocyclic organic compounds, which are known for their diverse biological activities. Unii-8PL9cez8WK has been extensively studied for its potential applications in various fields, including drug discovery, material science, and catalysis.

Applications De Recherche Scientifique

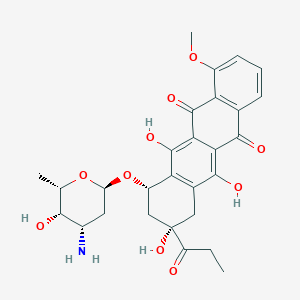

Rôle dans les voies de détoxication et de bioactivation

Le métabolite M1 de lapatinib joue un rôle important dans les voies de détoxication et de bioactivation {svg_1}. La O-désalkylation de l'inhibiteur de la tyrosine kinase lapatinib par les enzymes du cytochrome P450 3A est impliquée dans le développement de l'hépatotoxicité induite par le lapatinib {svg_2}. Le métabolisme conjugué du lapatinib débenzylé (M1) par glucuronidation et sulfatation est considéré comme une voie de détoxication majeure pour le lapatinib {svg_3}.

Implication dans la glucuronidation hépatique

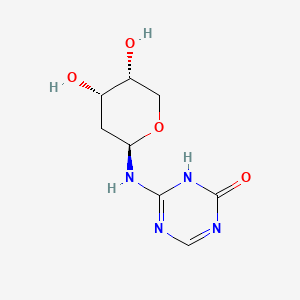

UGT1A1, une enzyme UGT hépatique majeure, est impliquée dans la glucuronidation du this compound {svg_4}. La formation du M1-glucuronide par les microsomes hépatiques humains provenant de donneurs génotypés UGT1A1 était significativement corrélée à l'activité de l'UGT1A1 {svg_5}.

Implications pour l'hépatotoxicité

Le métabolisme du this compound a des implications pour l'hépatotoxicité {svg_6}. Plusieurs des métabolites du lapatinib peuvent être liés à des espèces réactives telles que les aldéhydes ou les quinone-imines {svg_7}. Le rôle d'autres facteurs de disposition, notamment l'interaction avec les transporteurs de médicaments, la pharmacogenétique ou l'importance de la dose thérapeutique, ne doit pas être négligé {svg_8}.

Rôle dans le cancer du sein HER2-suralimenté/ER-positif

Le this compound a été étudié dans le contexte de cellules de cancer du sein HER2-suralimentées/ER-positives {svg_9}. Dans un modèle préclinique simulant la pratique clinique, des cellules initialement sensibles à l'apoptose induite par le lapatinib ont été converties en cellules résistantes {svg_10}.

Utilisation en thérapie combinée pour le cancer du sein métastatique

Le lapatinib, composé parent du this compound, est un inhibiteur dual de la tyrosine kinase actif par voie orale utilisé en thérapie combinée chez les patients atteints d'un cancer du sein métastatique HER2-suralimenté évolutif {svg_11}.

Rôle potentiel dans les lésions hépatiques cliniques

Le métabolisme du this compound, y compris la formation de métabolites potentiellement réactifs, peut contribuer aux lésions hépatiques cliniques {svg_12}. Il s'agit d'un domaine de recherche en cours et la compréhension du métabolisme du this compound pourrait contribuer à atténuer le risque de lésions hépatiques {svg_13}.

Mécanisme D'action

Target of Action

The primary targets of Lapatinib Metabolite M1 are the human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases . These receptors play a crucial role in the regulation of cell growth and survival .

Mode of Action

Lapatinib Metabolite M1 acts intracellularly by reversibly binding to the cytoplasmic ATP-binding site of the kinase, preventing receptor phosphorylation and activation . This inhibition blocks the phosphorylation and activation of downstream second messengers (Erk1/2 and Akt), thereby regulating cellular proliferation and survival in HER1/EGFR/ERBB1 and HER2/ERBB2-expressing tumors .

Biochemical Pathways

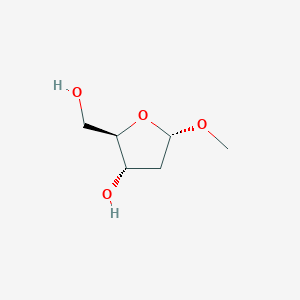

The metabolism of Lapatinib Metabolite M1 involves a series of biochemical pathways. The compound undergoes glucuronidation and sulfation, which are thought to be major detoxication pathways for lapatinib in preclinical species . This process limits the formation of the quinoneimine reactive metabolite . The metabolism of Lapatinib Metabolite M1 is highly correlated with the rates of M1 formation, suggesting that O-dealkylation may be the rate-limiting step in lapatinib biotransformation .

Pharmacokinetics

Lapatinib Metabolite M1 undergoes extensive metabolism, primarily by CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8 to a variety of oxidated metabolites . The fecal elimination pathway is predominant, representing a median of 92% of the dose with lapatinib as the largest component .

Result of Action

The action of Lapatinib Metabolite M1 results in the inhibition of cellular growth and proliferation, leading to enhanced apoptosis . In the metabolically competent human hepatic HepaRG cell line, Lapatinib Metabolite M1 was found to be more cytotoxic compared with the parent drug lapatinib .

Action Environment

The action, efficacy, and stability of Lapatinib Metabolite M1 can be influenced by various environmental factors. For instance, inter-individual variability in the formation and clearance pathways of Lapatinib Metabolite M1 likely influences the hepatic exposure to reactive metabolites and may affect the risk for hepatotoxicity .

Propriétés

IUPAC Name |

2-chloro-4-[[6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-yl]amino]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O4S/c1-32(29,30)9-8-24-12-16-4-7-21(31-16)14-2-5-19-17(10-14)22(26-13-25-19)27-15-3-6-20(28)18(23)11-15/h2-7,10-11,13,24,28H,8-9,12H2,1H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTCWAMLLWYBEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1268997-70-1 |

Source

|

| Record name | o-Dealkylated lapatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268997701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DEALKYLATED LAPATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PL9CEZ8WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

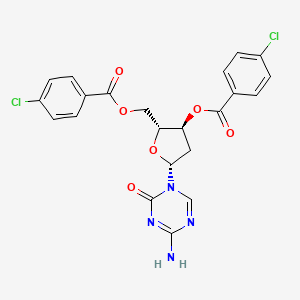

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)

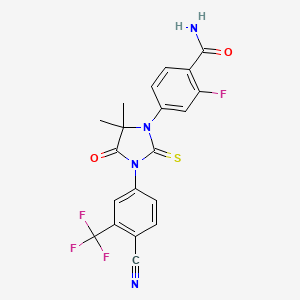

![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)